molecular formula C19H16N4O2S B2826734 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1019105-72-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2826734
CAS RN: 1019105-72-6
M. Wt: 364.42
InChI Key: PDXOILBJZMWOJG-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-2-yl group, a 4-hydroxyphenyl group, and a 1,5-dimethyl-1H-pyrazole-3-carboxamide group. The benzo[d]thiazol-2-yl group is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The 4-hydroxyphenyl group is a phenol derivative, and the 1,5-dimethyl-1H-pyrazole-3-carboxamide group is a pyrazole derivative with two methyl groups and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the 4-hydroxyphenyl group, and the 1,5-dimethyl-1H-pyrazole-3-carboxamide group. These groups would then be combined in a final step to form the complete compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The benzo[d]thiazol-2-yl group would likely contribute to the planarity of the molecule, while the 4-hydroxyphenyl group and the 1,5-dimethyl-1H-pyrazole-3-carboxamide group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazol-2-yl group might participate in electrophilic aromatic substitution reactions, while the 4-hydroxyphenyl group could be involved in reactions typical of phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the benzo[d]thiazol-2-yl group might increase its lipophilicity, while the 4-hydroxyphenyl group could enhance its solubility in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical studies .

Future Directions

Future research on this compound could focus on exploring its potential uses, optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-9-15(22-23(11)2)18(25)20-12-7-8-16(24)13(10-12)19-21-14-5-3-4-6-17(14)26-19/h3-10,24H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOILBJZMWOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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